molecular formula C9H10Cl2O B14586144 2,6-Dichloro-4-propylphenol CAS No. 61305-76-8

2,6-Dichloro-4-propylphenol

Cat. No.: B14586144
CAS No.: 61305-76-8
M. Wt: 205.08 g/mol
InChI Key: HNDVYGDZLSXOAX-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-propylphenol (C₉H₁₀Cl₂O) is a chlorinated phenolic compound characterized by chlorine atoms at the 2- and 6-positions and a propyl group at the 4-position of the benzene ring. Initially reported as a synthetic intermediate in 1977, it was later isolated as a natural product for the first time from the endophytic fungus Chaetomium sp. HQ-1 found in Astragalus chinensis . This discovery marked its identification as a bioactive metabolite with antimicrobial properties.

The compound exhibits moderate antibacterial activity against pathogens such as Listeria monocytogenes, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 16–128 μg/mL .

Properties

CAS No.

61305-76-8

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2,6-dichloro-4-propylphenol

InChI

InChI=1S/C9H10Cl2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3

InChI Key

HNDVYGDZLSXOAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-propylphenol can be synthesized through several methods. One common approach involves the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid . Another method includes the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Additionally, it can be prepared by the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in quinoline or dimethylaniline .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2,6-Dichloro-4-propylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-propylphenol involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

The antimicrobial efficacy and structural attributes of 2,6-dichloro-4-propylphenol are contextualized below against structurally analogous chlorophenols and functionally similar antimicrobial agents from fungal sources.

Structural Analogues
2.1.1 4,5-Dimethylresorcinol (C₈H₁₀O₂)
  • Structure : Two hydroxyl groups at 1,3-positions and methyl groups at 4,5-positions.
  • Source: Co-isolated with this compound from Chaetomium sp. HQ-1 .
  • Comparison: Lacks chlorine substituents, resulting in divergent biological targets and lower antimicrobial potency compared to this compound .
2.1.2 4,4’-Isopropylidenebis(2,6-dichlorophenol) (C₁₅H₁₂Cl₄O₂)
  • Structure: Bis-phenol derivative with chlorine at 2,6-positions and an isopropylidene bridge.
  • Source : Synthetic compound, structurally related but with higher chlorine content.
2.1.3 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄)
  • Structure : Methoxy groups at 2,6-positions and a hydroxypropyl chain at the 4-position.
  • Source : Derived synthetically or from plant metabolites.
  • Activity: Limited antimicrobial data; structural differences (methoxy vs. chlorine) suggest altered solubility and bioactivity .
Functional Analogues (Antimicrobial Fungal Metabolites)

The table below compares this compound with other fungal-derived antimicrobial agents:

Compound Source Fungus MIC Range (μg/mL) Target Pathogens Key Structural Features Reference
This compound Chaetomium sp. HQ-1 16–128 MRSA, S. aureus, L. monocytogenes Cl (2,6), propyl (4)
Differanisole A Chaetomium sp. HQ-1 <16 (vs. MRSA) MRSA Benzofuran derivative
Aspergillus niger metabolites Aspergillus niger 250–>1,000 Carbapenem-resistant Klebsiella, VRE, MRSA Mixed terpenoids and quinones
Phomopsis sp. extracts Phomopsis sp. 32–512 MRSA, S. aureus Uncharacterized polyketides
2-Methoxy-6-methyl-1,4-benzoquinone Aspergillus ochraceus Not quantified Broad-spectrum Quinone core, methyl/methoxy

Key Findings :

Potency: Differanisole A, isolated from the same fungus, shows superior activity against MRSA (MIC <16 μg/mL) compared to this compound .

Spectrum: Aspergillus niger metabolites exhibit broader-spectrum activity but require higher concentrations (MIC up to >1,000 μg/mL), suggesting this compound is more potent against Gram-positive pathogens .

Structural Influence: Chlorine substituents in this compound likely enhance lipid membrane penetration compared to non-halogenated analogs like 4,5-dimethylresorcinol .

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